2-chloro-6-methyl-N-(2,2,2-trifluoroethyl)aniline
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Overview
Description
2-chloro-6-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group at the 2-position, a methyl group at the 6-position, and a trifluoroethyl group attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-methyl-N-(2,2,2-trifluoroethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-methylaniline with 2,2,2-trifluoroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the overall efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-methyl-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-chloro-6-methyl-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro and methyl groups contribute to the compound’s binding affinity and specificity for certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methylaniline: Lacks the trifluoroethyl group, resulting in different chemical properties and applications.
2-chloro-N-(2,2,2-trifluoroethyl)acetamide: Contains an acetamide group instead of a methyl group, leading to different reactivity and uses.
2,6-dichloro-4-(trifluoromethyl)aniline: Has an additional chloro group and a trifluoromethyl group, which significantly alters its chemical behavior.
Uniqueness
2-chloro-6-methyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the combination of its chloro, methyl, and trifluoroethyl groups. This specific arrangement imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H9ClF3N |
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Molecular Weight |
223.62 g/mol |
IUPAC Name |
2-chloro-6-methyl-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C9H9ClF3N/c1-6-3-2-4-7(10)8(6)14-5-9(11,12)13/h2-4,14H,5H2,1H3 |
InChI Key |
SETHJMZKUUHXLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NCC(F)(F)F |
Origin of Product |
United States |
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